DNV-II impurity 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DNV-II Impurity 2 is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 . It is also known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate .

Molecular Structure Analysis

The molecular structure of DNV-II Impurity 2 can be represented by the SMILES string: O=SC)CC@HC@@H©C)=O)CC1=CC=CC=C1)(C2=CC=C(N=O)C=C2)=O . This string represents the 2D structure of the molecule. For a detailed 3D structure analysis, specialized software or databases would be required.Wissenschaftliche Forschungsanwendungen

Detection and Quantification in Pharmaceutical Matrices

A study developed a new electrochemical method to detect and quantify elemental impurities like cadmium(II) (Cd(2+)) and lead(II) (Pb(2+)) in pharmaceutical matrices. This method uses anodic stripping voltammetry (ASV) on a glassy carbon electrode and works in both aqueous and dimethyl sulfoxide (DMSO)/water solutions. It's significant for its sensitivity, robustness, and inexpensive alternative to inductively-coupled-plasma (ICP)-based approaches (Rosolina et al., 2015).

Photoconductivity of Doped Semiconductors

Research on Zn1-xCoxO, a doped semiconductor, shows its response to visible light in photoelectrochemical and photoconductivity experiments. This study focuses on the relationship between dopant concentration and visible-light photoconductivity, providing insights into the electronic structures of doped semiconductors (Johnson et al., 2011).

Emission Control in Nanocrystals

A study on Mn2+-Doped Lead Halide Perovskite Nanocrystals demonstrated how impurity doping can endow semiconductor nanocrystals with unique optical, electronic, and magnetic functionalities. This research offers valuable insights into the interactions between dopants and semiconductor hosts (Liu et al., 2016).

Impurity Effects in Quantum Dots

Research on ZnS:Mn2+ quantum dots highlights how impurity doping affects their properties, especially in radiation detectors. This study underscores the importance of considering impurity energy levels and aggregation properties in developing semiconductor quantum dots (Nistor et al., 2013).

Semiconductor Performance

A study on III-V and II-VI semiconductors found that certain electron-donating impurities form deep electron-traps, known as "DX centers." These impurities can significantly impact the performance of semiconductor devices, such as thin-film solar cells (Lany & Zunger, 2008).

Eigenschaften

CAS-Nummer |

1133153-38-4 |

|---|---|

Produktname |

DNV-II impurity 2 |

Molekularformel |

C25H35N3O7S |

Molekulargewicht |

521.63 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

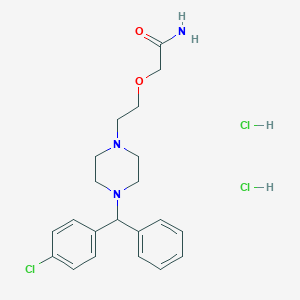

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

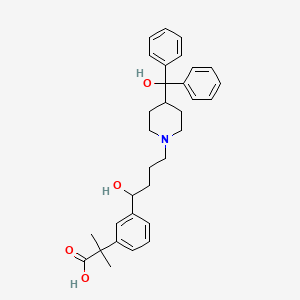

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)